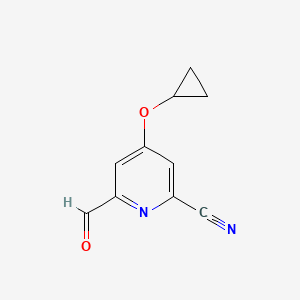![molecular formula C14H10F6N2O2 B14803592 Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydrazine groups attached to phenyl rings substituted with trifluoromethoxy groups, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate as a starting material, which reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can lead to a variety of functionalized phenylhydrazine compounds .
Aplicaciones Científicas De Investigación
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with specific proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the bis-hydrazine linkage.
4-(Trifluoromethyl)phenylhydrazine: Another similar compound with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]- is unique due to its bis-hydrazine structure, which imparts distinct chemical and physical properties. The presence of two hydrazine groups allows for more complex interactions and reactions compared to its simpler analogs. Additionally, the trifluoromethoxy groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H10F6N2O2 |
|---|---|
Peso molecular |
352.23 g/mol |
Nombre IUPAC |
1,2-bis[4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-1-9(2-6-11)21-22-10-3-7-12(8-4-10)24-14(18,19)20/h1-8,21-22H |
Clave InChI |
JZIDEKGRUBWABX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NNC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
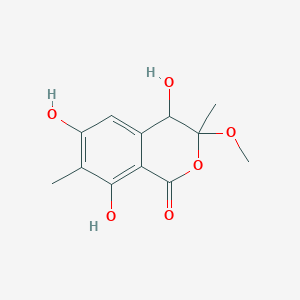
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
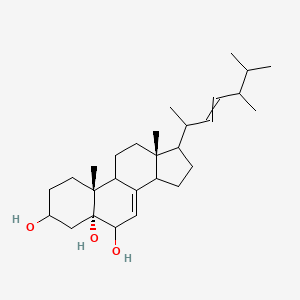

![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
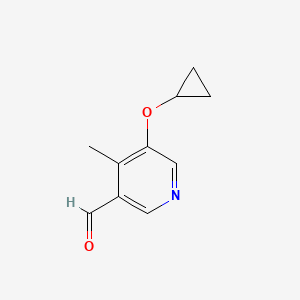
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)
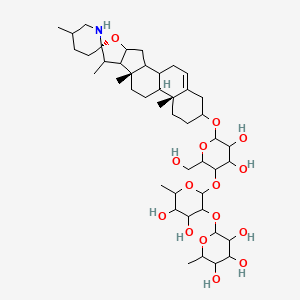
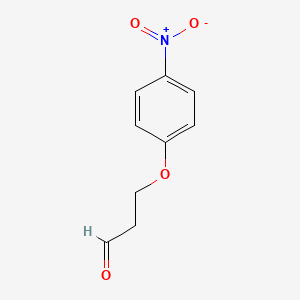
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
